4-(Neopentyloxy)benzaldehyde

Overview

Description

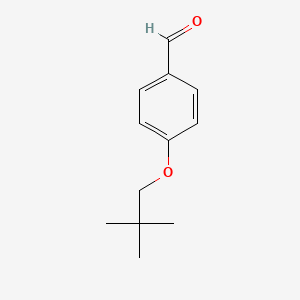

4-(Neopentyloxy)benzaldehyde, also known as p-neopentoxybenzaldehyde or 4-neopentoxybenzaldehyde, is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.25400 .

Physical and Chemical Properties Analysis

Benzaldehyde, a related compound, is a colorless liquid at room temperature, with a molecular weight of 106.12 g/mol . Its melting point is just below room temperature at -26°C, while its boiling point is significantly higher at 179°C . As for its density, it weighs around 1.044 g/mL .Scientific Research Applications

Solid Phase Organic Synthesis

Benzaldehyde derivatives, including 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been explored as linkers for solid-phase organic synthesis. These compounds facilitate the synthesis of secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides through reductive amination. This approach demonstrates the versatility of benzaldehyde derivatives in synthesizing a wide range of organic molecules, with potential applications in drug discovery and material science (Swayze, 1997).

Fluorescent Probes

A novel ratiometric fluorescent probe based on 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde has been developed for the detection of cysteine and homocysteine. This probe exhibits a significant emission shift upon interaction with these amino acids, highlighting the role of benzaldehyde derivatives in developing sensitive and selective diagnostic tools (Lin et al., 2008).

Enzymatic Detoxification

Research on 4-hydroxy-3-(3-methyl-3-butene-1-ynyl) benzaldehyde, a toxin from Eutypa lata, reveals its detoxification by Vitis vinifera cells through enzymatic conversion to a non-toxic alcohol derivative. This study provides insights into plant defense mechanisms and suggests potential applications in agriculture and environmental protection (Colrat et al., 1999).

Biotechnological Production of Flavors and Fragrances

Benzaldehyde is a key aroma compound in the biotechnological production of natural flavors and fragrances. This research highlights the potential for microbial or enzymatic processes to produce benzaldehyde and other aroma chemicals, offering a sustainable alternative to chemical synthesis (Krings & Berger, 1998).

Catalytic Oxidation

Studies on the catalytic oxidation of benzyl alcohol to benzaldehyde using NiFe2O4 nanoparticles demonstrate the importance of benzaldehyde in industrial applications. This research underscores the potential for developing efficient and sustainable catalytic processes for the synthesis of benzaldehyde and other valuable chemicals (Iraqui et al., 2020).

Mechanism of Action

Target of action

Benzaldehyde has been found to exhibit antimicrobial activity, suggesting that it may interact with targets in various microorganisms . .

Mode of action

It’s suggested that benzaldehyde may disrupt cellular antioxidation systems in fungi .

Biochemical pathways

Benzaldehyde is involved in several biochemical pathways. For example, it’s a product of the oxidation of toluene .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzaldehyde is limited. One study suggests that benzaldehyde can promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of lipid bilayer, enhancing membrane permeability .

Result of action

Benzaldehyde has been found to exhibit antimicrobial activity, suggesting that it may inhibit the growth of certain microorganisms .

Action environment

The activity of benzaldehyde may be influenced by various environmental factors. For example, its volatility could affect its distribution in the environment .

Safety and Hazards

Future Directions

Research is ongoing to develop new and sustainable approaches to synthesize benzaldehyde and its derivatives . For instance, a V-based catalytic biphasic system is being explored to perform toluene oxidation to benzaldehyde . Another research direction involves the use of manganese tungstate nanobars as an efficient catalyst to prepare benzaldehyde by direct oxidation of toluene .

Biochemical Analysis

Biochemical Properties

Despite extensive search, there is limited information available on the specific biochemical properties of 4-(Neopentyloxy)benzaldehyde

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of this compound in laboratory settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported

Properties

IUPAC Name |

4-(2,2-dimethylpropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)9-14-11-6-4-10(8-13)5-7-11/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSDOZWCBWRXEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210694-04-5 | |

| Record name | 4-(2,2-dimethylpropoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2715593.png)

![2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2715595.png)

![N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2715596.png)

![3-benzyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2715599.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2715602.png)

![1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2715604.png)

![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)